A 2E Trifluoroacetic Acid Salt

Description

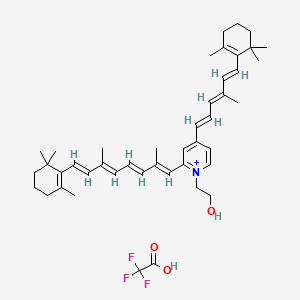

A 2E Trifluoroacetic Acid Salt (chemical formula: C₄₂H₅₄D₄NO·C₂HF₃O₂, molecular weight: 710.98 g/mol) is a deuterium-labeled pyridinium salt with a trifluoroacetate counterion. Its IUPAC name highlights structural features, including a cyclohexenyl group, a pyridinium core, and a deuterated hydroxyethyl substituent . This compound is categorized as a stable isotope-labeled material, critical for metabolic and pharmacokinetic studies. It requires storage at -86°C and shipment on dry ice to ensure stability, reflecting its sensitivity to thermal degradation .

Properties

Molecular Formula |

C44H59F3NO3+ |

|---|---|

Molecular Weight |

706.9 g/mol |

IUPAC Name |

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+; |

InChI Key |

ZFPRGIJSRMWZMS-KFKWWMHDSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base and Neutralization Reactions

TFA salts participate in acid-base equilibria due to the strong electron-withdrawing trifluoromethyl group, which enhances acidity. For example:

-

Reaction with strong bases :

Sodium trifluoroacetate forms quantitatively, as shown in studies on TFA’s reactivity with hydroxides . -

Proton transfer in peptide synthesis :

TFA salts (e.g., peptide-TFA adducts) facilitate deprotection of amine groups under acidic conditions. This is critical in solid-phase peptide synthesis (SPPS), where TFA cleaves Boc or Fmoc protecting groups .

Esterification and Amide Bond Formation

TFA salts act as intermediates in esterification and peptide coupling:

-

Ester synthesis :

Trifluoroacetate esters form rapidly in anhydrous conditions . -

Peptide ligation :

In TFA-mediated native chemical ligation, peptide thioesters react with 1,3-dithiol-containing peptides to form thioacetal intermediates, which rearrange to native amide bonds . For example:

Nucleophilic Substitution and Addition

The electron-deficient carbonyl group in TFA salts enables nucleophilic attacks:

-

Substitution reactions :

Nucleophiles (e.g., amines, thiols) displace the trifluoroacetate group . -

Aldol and Mannich reactions :

TFA salts catalyze tandem processes, such as imine condensation and intramolecular Mannich reactions, forming complex heterocycles (e.g., conolidine synthesis) .

Decarboxylation and Fragmentation

Under thermal or basic conditions, TFA salts undergo decarboxylation:

-

Fluoroform release :

This reaction is exploited in environmental degradation studies . -

Biomimetic dehydrative dimerization :

TFAA (trifluoroacetic anhydride) eliminates β-hydroxy groups, forming α,β-unsaturated systems in polyketide synthesis .

Environmental and Toxicological Considerations

-

Aquatic toxicity :

Sodium trifluoroacetate (NaTFA) exhibits low acute toxicity (EC₅₀ >100 mg/L for algae), but chronic exposure affects liver enzymes in rats (NOAEL = 1.8 mg/kg/day) . -

Persistence :

TFA resists biodegradation, leading to accumulation in water systems (median concentration: 180 ng/L in surface waters) .

Structural and Physicochemical Data

Comparison with Similar Compounds

Chemical Structure and Composition

Key Differences :

- A 2E Salt is distinguished by its deuterium labeling and pyridinium core, making it valuable for isotopic tracing.

- Ac-LEHD-AFC Salt contains a peptide sequence for enzyme activity studies, unlike non-peptidic analogs.

- Smaller salts (e.g., cyclopentanol derivative ) lack complex aromatic systems, reducing steric hindrance in reactions.

Reactivity Insights :

- Trifluoroacetic acid’s low nucleophilicity (due to electron-withdrawing CF₃ group) minimizes side reactions during salt formation, unlike hydrofluoric acid, which fails to proceed in similar conditions .

- Carboxylic acids with lower acidity (e.g., acetic acid) cannot form stable pyridinium salts, highlighting TFA’s superior protonating ability .

Physical and Environmental Properties

Toxicity Notes:

- A 2E Salt: No direct toxicity data, but trifluoroacetate has a high NOEC (>10,000 µg/L) for aquatic species .

- Fluoroacetic Acid Salts : Extremely toxic (e.g., Compound 1080, LD₅₀ < 5 mg/kg in mammals) due to inhibition of citrate cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.